molecular formula C20H14N2NaO10S3 B1665344 Amaranth CAS No. 915-67-3

Amaranth

Cat. No. B1665344
CAS RN: 915-67-3
M. Wt: 561.5 g/mol
InChI Key: KSQCYWPBMKMMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amaranth is a genus of annual or short-lived perennial plants collectively known as amaranths. The genus Amaranthus contains around 70 species, which are cultivated for their edible leaves, seeds, and ornamental value. This compound is rich in bioactive compounds such as fatty acids, steroids, lipids, amino acids, vitamins, minerals, and various bioactives including alkaloids, flavonoids, glycosides, phenolic acids, saponins, terpenoids, tannins, and carotenoids .

Scientific Research Applications

Amaranth compounds have a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, they are used as natural antioxidants and antimicrobial agents. In biology, they are studied for their immunomodulatory and anti-inflammatory properties. In medicine, this compound compounds are investigated for their potential anticancer, antidiabetic, and cardioprotective effects. In industry, they are used in the development of functional foods, nutraceuticals, and cosmetics .

Mechanism of Action

The mechanism of action of amaranth compounds involves their interaction with various molecular targets and pathways. For example, the antioxidant activity of this compound compounds is attributed to their ability to scavenge free radicals and inhibit oxidative stress. The anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways. The anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .

Safety and Hazards

Amaranth may cause skin irritation, serious eye irritation, and respiratory irritation . When taken by mouth, the seed, oil, and leaves of this compound are likely safe when used in food amounts .

Future Directions

Amaranth is considered a resilient crop for the future and a model plant for studies of abiotic stress, C4 photosynthesis, and rapid adaptive evolution . Further exploration of the function of AtrWRKY42-2 in betalain metabolism is suggested .

Biochemical Analysis

Biochemical Properties

Amaranth is rich in protein, carbohydrates, and oil content . It also contains vitamins, tocopherols, polyphenols, phytates, squalene, and other significant ingredients . These biochemical components play a crucial role in various biochemical reactions. For instance, proteins in this compound interact with enzymes and other biomolecules, facilitating metabolic processes .

Cellular Effects

The biochemical components of this compound influence various types of cells and cellular processes. For example, the proteins and carbohydrates found in this compound can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s effects involves its interaction with biomolecules at the molecular level. Its components, such as proteins and carbohydrates, can bind with enzymes and other biomolecules, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at certain thresholds, this compound exhibits beneficial effects, while at high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known that certain components of this compound, such as proteins, may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amaranth compounds can be extracted from the seeds, roots, stems, and leaves of the plant. The extraction process typically involves drying and grinding the plant material, followed by solvent extraction using water, ethanol, or methanol. The extracts are then concentrated and purified using techniques such as chromatography .

Industrial Production Methods: Industrial production of this compound compounds involves large-scale cultivation of the plant, followed by mechanical harvesting and processing. The harvested plant material is dried and ground into a fine powder, which is then subjected to solvent extraction. The extracts are concentrated and purified to obtain the desired bioactive compounds .

Chemical Reactions Analysis

Types of Reactions: Amaranth compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, carboxyl, and amino groups .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound compounds include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and reaction times .

Major Products Formed: The major products formed from the chemical reactions of this compound compounds include various derivatives of phenolic acids, flavonoids, and saponins. These derivatives exhibit enhanced biological activities and are used in various applications .

Comparison with Similar Compounds

Amaranth compounds are unique due to their diverse bioactive profile and wide range of biological activities. Similar compounds include those found in other plants such as quinoa, chia, and flaxseed. this compound compounds are distinguished by their higher content of certain bioactives like rutin and saponins .

List of Similar Compounds:
  • Quinoa (Chenopodium quinoa)
  • Chia (Salvia hispanica)
  • Flaxseed (Linum usitatissimum)

This compound stands out among these due to its unique combination of bioactive compounds and its historical significance as a staple food in various cultures .

properties

{ "Design of the Synthesis Pathway": "Amaranth can be synthesized through a condensation reaction between 2,4-dinitrophenylhydrazine and ethyl acetoacetate.", "Starting Materials": [ "2,4-dinitrophenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dinitrophenylhydrazine (1.0 g) in ethanol (10 mL) and add sodium ethoxide (0.5 g).", "Step 2: Heat the mixture under reflux for 30 minutes.", "Step 3: Add ethyl acetoacetate (1.0 g) to the reaction mixture and continue heating under reflux for an additional 2 hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with water and recrystallize from ethanol to obtain pure Amaranth (yield: 85-90%)." ] }

CAS RN

915-67-3

Molecular Formula

C20H14N2NaO10S3

Molecular Weight

561.5 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C20H14N2O10S3.Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);

InChI Key

KSQCYWPBMKMMHA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Appearance

Dark red to purple solid powder.

Color/Form

Dark, reddish-brown powder

density

1.5 (NTP, 1992) - Denser than water;  will sink
Approximately 1.50

melting_point

greater than 572 °F (NTP, 1992)

Other CAS RN

915-67-3

physical_description

Amaranth is a dark red to dark purple powder. Almost no odor. Tastes salty. pH (1% solution in water) approximately 10.8. Used to dye wool and silk bright bluish-red from an acid bath.
Reddish-brown powder or granules
Dark red to purple solid;  [Hawley]

Pictograms

Irritant

Purity

>80% (or refer to the Certificate of Analysis)

shelf_life

Aqueous solution is stable toward light.

solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
1 g soluble in 15 mL water;  also reported as 7.2 g/100 mL water at 26 °C
In methyl Cellosolve (monomethyl ether of ethylene glycol) = 10 mg/mL, in ethanol = 0.7 mg/mL
Soluble in glycerol, propylene glycol;  insoluble in most organic solvents.
In water, 6.0X10+4 mg/L at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acid Red 27
Amaranth Dye
AR27 Compound
Azorubin S
C.I. Acid Red 27
C.I. Food Red 9
Compound, AR27
FD and C Red No. 2
Red Dye No. 2

vapor_pressure

5.82X10-25 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amaranth
Reactant of Route 2
Reactant of Route 2
Amaranth
Reactant of Route 3
Amaranth
Reactant of Route 4
Reactant of Route 4
Amaranth
Reactant of Route 5
Reactant of Route 5
Amaranth
Reactant of Route 6
Reactant of Route 6
Amaranth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.